4-Hydroxybenzylideneacetone
4-Hydroxybenzylideneacetone
(3E)-4-(4-Hydroxyphenyl)but-3-en-2-one, also known as 4-hydroxycinnamoyl methane or p-hydroxybenzalacetone, belongs to the class of organic compounds known as hydroxycinnamic acids and derivatives. Hydroxycinnamic acids and derivatives are compounds containing an cinnamic acid (or a derivative thereof) where the benzene ring is hydroxylated (3E)-4-(4-Hydroxyphenyl)but-3-en-2-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
P-hydroxyphenylbut-3-ene-2-one is an enone in which a 4-hydroxyphenyl group is attached to the beta-carbon atom of but-3-en-2-one. It is a member of phenols and an enone.
P-hydroxyphenylbut-3-ene-2-one is an enone in which a 4-hydroxyphenyl group is attached to the beta-carbon atom of but-3-en-2-one. It is a member of phenols and an enone.
Brand Name:
Vulcanchem
CAS No.:
3160-35-8
VCID:
VC0051942
InChI:
InChI=1S/C10H10O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h2-7,12H,1H3/b3-2+
SMILES:
CC(=O)C=CC1=CC=C(C=C1)O
Molecular Formula:
C10H10O2
Molecular Weight:
162.18 g/mol
4-Hydroxybenzylideneacetone
CAS No.: 3160-35-8
Reference Standards
VCID: VC0051942
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
CAS No. | 3160-35-8 |
---|---|
Product Name | 4-Hydroxybenzylideneacetone |
Molecular Formula | C10H10O2 |
Molecular Weight | 162.18 g/mol |
IUPAC Name | (E)-4-(4-hydroxyphenyl)but-3-en-2-one |
Standard InChI | InChI=1S/C10H10O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h2-7,12H,1H3/b3-2+ |
Standard InChIKey | OCNIKEFATSKIBE-NSCUHMNNSA-N |
Isomeric SMILES | CC(=O)/C=C/C1=CC=C(C=C1)O |
SMILES | CC(=O)C=CC1=CC=C(C=C1)O |
Canonical SMILES | CC(=O)C=CC1=CC=C(C=C1)O |
Description | (3E)-4-(4-Hydroxyphenyl)but-3-en-2-one, also known as 4-hydroxycinnamoyl methane or p-hydroxybenzalacetone, belongs to the class of organic compounds known as hydroxycinnamic acids and derivatives. Hydroxycinnamic acids and derivatives are compounds containing an cinnamic acid (or a derivative thereof) where the benzene ring is hydroxylated (3E)-4-(4-Hydroxyphenyl)but-3-en-2-one is considered to be a practically insoluble (in water) and relatively neutral molecule. P-hydroxyphenylbut-3-ene-2-one is an enone in which a 4-hydroxyphenyl group is attached to the beta-carbon atom of but-3-en-2-one. It is a member of phenols and an enone. |
Synonyms | 4-(p-Hydroxyphenyl)-3-buten-2-one; (4-Hydroxybenzylidene)acetone_x000B_4-(4-Hydroxyphenyl)-3-buten-2-one; 4-(4’-Hydroxyphenyl)-3-buten-2-one; 4-(p-Hydroxyphenyl)-3-buten-2-one; 4-Hydroxybenzalacetone; 4-Hydroxystyryl methyl Ketone; NSC 26516; p-Hydroxybenz |
PubChem Compound | 796857 |
Last Modified | Nov 11 2021 |
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